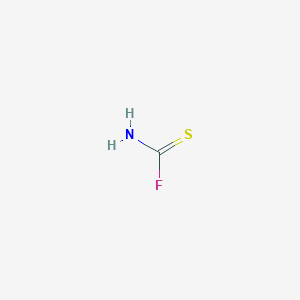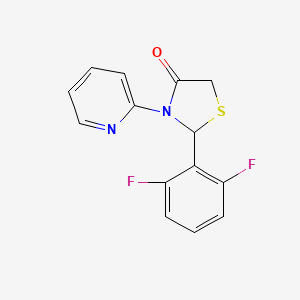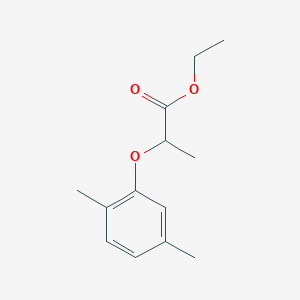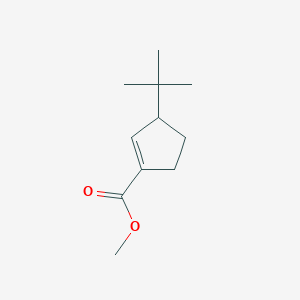![molecular formula C19H29I3O3 B14260862 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid CAS No. 224191-94-0](/img/structure/B14260862.png)
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of a suitable precursor, followed by the introduction of the phenolic group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution of iodine atoms may result in the formation of various substituted derivatives.
科学研究应用
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid involves its interaction with specific molecular targets and pathways. The phenolic group may interact with enzymes or receptors, while the iodine atoms can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Iodophenol: A simpler analog with a single iodine atom and a phenolic group.
3-Iodopropylphenol: Contains an iodopropyl group attached to a phenolic ring.
4-(3-Iodopropyl)phenol: Similar structure but lacks the additional iodine atoms.
Uniqueness
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is unique due to its multiple iodine atoms and the combination of phenolic and propanoic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
224191-94-0 |
|---|---|
分子式 |
C19H29I3O3 |
分子量 |
686.1 g/mol |
IUPAC 名称 |
4-[1,7-diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid |
InChI |
InChI=1S/C16H23I3O.C3H6O2/c17-11-1-8-16(9-2-12-18,10-3-13-19)14-4-6-15(20)7-5-14;1-2-3(4)5/h4-7,20H,1-3,8-13H2;2H2,1H3,(H,4,5) |
InChI 键 |
SNWSDWPESUJQFW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)O.C1=CC(=CC=C1C(CCCI)(CCCI)CCCI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)


![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)



![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

